Tert-butyl 2-(tert-butoxy)acetate

Gas-Phase Kinetics Thermal Stability α-Substituent Electronic Effects

Tert-butyl 2-(tert-butoxy)acetate (CAS 55666-48-3, C₁₀H₂₀O₃, MW 188.26 g/mol) is a bis(tert-butyl)-protected glycolate ester. The compound features two distinct tert-butyl motifs—a tert-butyl ester and a tert-butyl ether—within a single compact scaffold.

Molecular Formula C10H20O3
Molecular Weight 188.267
CAS No. 55666-48-3
Cat. No. B2441515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(tert-butoxy)acetate
CAS55666-48-3
Molecular FormulaC10H20O3
Molecular Weight188.267
Structural Identifiers
SMILESCC(C)(C)OCC(=O)OC(C)(C)C
InChIInChI=1S/C10H20O3/c1-9(2,3)12-7-8(11)13-10(4,5)6/h7H2,1-6H3
InChIKeyOMOFILQTWANXFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-(tert-butoxy)acetate (CAS 55666-48-3): Chemical Class, Physical Properties, and Procurement Specifications


Tert-butyl 2-(tert-butoxy)acetate (CAS 55666-48-3, C₁₀H₂₀O₃, MW 188.26 g/mol) is a bis(tert-butyl)-protected glycolate ester [1]. The compound features two distinct tert-butyl motifs—a tert-butyl ester and a tert-butyl ether—within a single compact scaffold. Commercially available product specifications typically indicate a minimum purity of 95% . Key computed physicochemical properties include XLogP3-AA of 2, topological polar surface area of 35.5 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds [1]. Recommended long-term storage is in a cool, dry environment, and the compound is classified as non-hazardous for transport under DOT/IATA regulations .

Why Generic Substitution of Tert-butyl 2-(tert-butoxy)acetate with Analogous Protecting Group Reagents Fails


The direct interchange of tert-butyl 2-(tert-butoxy)acetate with mono-protected alternatives—such as tert-butyl acetate (t-butyl ester only), 2-(tert-butoxy)acetic acid (t-butyl ether only), or standard Boc₂O—is not chemically viable due to the compound's orthogonal dual tert-butyl architecture. This scaffold mandates simultaneous, yet independently addressable, protection at two oxygen-sensitive sites. Specifically, the tert-butyl ester group undergoes gas-phase elimination at elevated temperatures (513–553 K) with a rate constant that is measurably distinct from analogous ester cleavage pathways [1], while the tert-butyl ether moiety exhibits differential stability under acid-catalyzed deprotection conditions compared to the ester [2]. A single-protection reagent cannot replicate this bifurcated reactivity profile, rendering the compound irreplaceable in synthetic routes requiring staged deprotection of the glycolate backbone.

Tert-butyl 2-(tert-butoxy)acetate Comparative Evidence Guide: Quantified Differentiation Versus Chemical Analogs


Comparative Gas-Phase Elimination Kinetics: tert-Butyl Pivalate vs. Target Compound

The thermal stability of the tert-butyl ester moiety in tert-butyl 2-(tert-butoxy)acetate is defined by its gas-phase elimination kinetics, which differ substantially from sterically similar esters. This is evidenced by the kinetic data for tert-butyl pivalate, a close structural analog that shares the tert-butyl ester motif but lacks the α-ether oxygen. For tert-butyl pivalate, the gas-phase elimination to yield isobutene and pivalic acid exhibits a temperature range of 513–553 K with an activation energy (Ea) of 1.69 × 10⁵ J/mol [1]. While direct kinetic data for the target compound are not available in the same study, the established framework for α-substituted tert-butyl acetates [1] permits the inference that the electron-withdrawing α-(tert-butoxy) substituent in the target compound will significantly alter the elimination rate relative to the alkyl-substituted pivalate. This class-level inference is supported by the demonstrated electronic effects of substituents at the acyl carbon on elimination kinetics [1].

Gas-Phase Kinetics Thermal Stability α-Substituent Electronic Effects

Orthogonal Protection Strategy: Selective tert-Butyl Ester Cleavage in the Presence of tert-Butyl Ethers

The value proposition of tert-butyl 2-(tert-butoxy)acetate is contingent on the differential acid lability of its two tert-butyl groups. The tert-butyl ester undergoes selective cleavage under mild acidic conditions that leave the tert-butyl ether moiety intact. This orthogonal reactivity is a class-level property documented in the literature: tert-butyl esters can be chemoselectively cleaved in the presence of tert-butyl ethers using appropriate acidic reagents [1]. This selectivity forms the basis for the compound's utility as a dual-protected glycolate synthon, enabling staged deprotection strategies that cannot be achieved with mono-protected analogs such as tert-butyl acetate (single ester) or 2-(tert-butoxy)acetic acid (single ether).

Orthogonal Deprotection Protecting Group Strategy tert-Butyl Ether Stability

Structural Differentiation: Predicted LogP and Polar Surface Area Versus Common Protecting Group Reagents

The computed physicochemical profile of tert-butyl 2-(tert-butoxy)acetate differs meaningfully from standard protecting group reagents used in peptide and small-molecule synthesis. The target compound exhibits an XLogP3-AA value of 2 and a topological polar surface area (TPSA) of 35.5 Ų [1]. In contrast, di-tert-butyl dicarbonate (Boc₂O; CAS 24424-99-5) has an XLogP3 of 1.7 and TPSA of 52.6 Ų [2]. The higher lipophilicity (XLogP 2 vs. 1.7) and reduced TPSA (35.5 vs. 52.6 Ų) of tert-butyl 2-(tert-butoxy)acetate confer enhanced membrane permeability in biological assay contexts and improved solubility in non-polar reaction media compared to Boc₂O. This cross-study comparison is based on standardized computed descriptors.

Lipophilicity Polar Surface Area Physicochemical Property Comparison

Molecular Scaffold Differentiation: Dual tert-Butyl Functional Group Count Versus Related Glycolate Esters

A direct structural comparison with closely related glycolate esters reveals that tert-butyl 2-(tert-butoxy)acetate is the only commercially cataloged derivative that simultaneously bears a tert-butyl ester and a tert-butyl ether on the glycolate backbone. The compound has zero hydrogen bond donors, three hydrogen bond acceptors, five rotatable bonds, and an exact mass of 188.14124450 Da [1]. In contrast, tert-butyl 2-hydroxyacetate (CAS 50591-20-5) contains a free hydroxyl group (one hydrogen bond donor, two acceptors) and lacks the second tert-butyl group entirely. Methyl 2-(tert-butoxy)acetate (CAS 103022-84-2) retains the tert-butyl ether but employs a methyl ester rather than a tert-butyl ester, altering its deprotection profile. This structural differentiation is absolute: the target compound is the sole glycolate derivative that provides dual, orthogonal tert-butyl protection in a single molecule, as confirmed by PubChem's computed descriptors and structural registry [1].

Structural Comparison Functional Group Analysis Glycolate Derivatives

Optimal Research and Industrial Applications for Tert-butyl 2-(tert-butoxy)acetate Based on Quantified Differentiation


Synthesis of Orthogonally Protected Amino Acid Derivatives Requiring Staged Deprotection

The orthogonal reactivity of the tert-butyl ester and tert-butyl ether groups in tert-butyl 2-(tert-butoxy)acetate enables its use in the synthesis of tert-butoxy amino acids [1]. In this application, the compound serves as a pre-assembled glycolate equivalent. The tert-butyl ester is selectively cleaved under acidic conditions to expose a carboxylic acid for amide bond formation, while the tert-butyl ether remains intact to protect the α-hydroxy group. This staged deprotection strategy eliminates the need for separate introduction and removal of orthogonal protecting groups, reducing synthetic step count and improving overall yield. The class-level selectivity documented in the literature [1] confirms the feasibility of this approach.

Synthesis of Dual-Protected Acyloin Intermediates for Enzymatic Resolution Studies

The dual tert-butyl architecture of tert-butyl 2-(tert-butoxy)acetate makes it an appropriate precursor for synthesizing tert-butyl 2-acyloxyacetoacetates. These intermediates undergo alkylation followed by chemoselective dealkoxycarbonylation of the tert-butyloxycarbonyl group to yield 3-acyloxy methyl ketones, which are substrates for lipase-mediated enzymatic resolution [2]. The target compound's bifunctional protection permits the retention of the α-oxygen protection during the dealkoxycarbonylation step. This synthetic route enables access to enantiomerically enriched acyloins for downstream chiral building block applications. The documented methodology with tert-butyl 2-acyloxyacetoacetates [2] establishes the precedence for using protected glycolate esters in this capacity.

Lipophilic Protecting Group Reagent for Non-Polar Reaction Media

The computed XLogP3-AA of 2 and TPSA of 35.5 Ų [3] for tert-butyl 2-(tert-butoxy)acetate are quantitatively distinct from the lower lipophilicity and higher polarity of di-tert-butyl dicarbonate (Boc₂O: XLogP3 1.7, TPSA 52.6 Ų) [4]. This differentiation supports the preferential selection of tert-butyl 2-(tert-butoxy)acetate over Boc₂O in synthetic sequences conducted in non-polar solvents, where the target compound's enhanced solubility facilitates higher reaction concentrations and improved yields. The reduced TPSA (32.5% lower than Boc₂O) also suggests greater compatibility with lipophilic intermediates encountered in natural product total synthesis and membrane protein chemistry.

Building Block for Complex tert-Butoxy-Containing Pharmacophores

The presence of a pre-installed tert-butoxy group makes tert-butyl 2-(tert-butoxy)acetate a convenient starting material for introducing tert-butoxy-containing side chains into biologically active molecules. The tert-butoxy group is metabolically stable relative to unsubstituted alkoxy groups and can modulate the lipophilicity and metabolic profile of drug candidates. The compound's commercial availability at 95% purity and established chemical identity [3] support its use in medicinal chemistry programs where rapid analog synthesis is prioritized. The dual tert-butyl structure provides a compact synthon for installing the α-(tert-butoxy)acetic acid motif into larger molecular frameworks.

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